N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
Description
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Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-21(12-15-3-2-9-25-15)27(23,24)16-6-4-13(5-7-16)17(22)20-18-14(11-19)8-10-26-18/h4-8,10,15H,2-3,9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCJMSSEYXQILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Compound Overview
IUPAC Name : this compound
Molecular Formula : C16H20N4O3S
Molecular Weight : 348.42 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Intermediates : The starting material, 3-cyanothiophen-2-carboxylic acid, is reacted with appropriate reagents to form the thiophene derivative.
- Coupling Reaction : The thiophene derivative is then coupled with 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to facilitate the formation of the final product.
- Purification : The final compound is purified using techniques such as column chromatography to achieve the desired purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a critical role in nucleotide metabolism. Inhibition of this enzyme can lead to various therapeutic effects, particularly in conditions related to inflammation and cancer.
Research Findings and Case Studies
Several studies have evaluated the biological activity of sulfamoyl-benzamide derivatives, including this compound:
- Inhibition Studies : A recent study demonstrated that related compounds exhibited selective inhibition against h-NTPDases, with some derivatives showing IC50 values as low as 0.27 ± 0.08 μM for h-NTPDase3 . This suggests that modifications in the chemical structure can significantly enhance biological activity.
- Cell Line Studies : In vitro studies on various human cancer cell lines (e.g., MCF-7 and MDA-MB-231) have indicated that sulfamoyl-benzamide derivatives can induce cell cycle arrest and inhibit tubulin polymerization, leading to reduced cell proliferation .
- Metabolic Studies : Metabolism studies have revealed that compounds containing the cyanothiophene moiety can undergo biotransformation, resulting in the release of cyanide and other metabolites. This emphasizes the importance of understanding metabolic pathways when evaluating the safety and efficacy of these compounds .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Structure | 0.27 ± 0.08 | Selective h-NTPDase inhibitor |
| N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide | Structure | 2.88 ± 0.13 | Potent against h-NTPDase1 |
| N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide | Structure | Not reported | Potential anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
